molecular formula C12H13NO2 B160762 N-Benzoyl-4-piperidone CAS No. 24686-78-0

N-Benzoyl-4-piperidone

Cat. No. B160762
CAS RN: 24686-78-0
M. Wt: 203.24 g/mol
InChI Key: NZAXGZYPZGEVBD-UHFFFAOYSA-N
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Description

N-Benzoyl-4-piperidone is a compound known for its applications in various chemical processes . This white solid, also referred to as 1-Benzoyl-4-piperidinone, is characterized by its benzoyl and piperidone functional groups . It is commonly used as a precursor in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

A single-stage synthesis of methyl and ethyl N-Benzoyl-4-piperidone-3-carboxylates from benzamide and the appropriate alkyl acrylate has been reported . The esters have been directly converted into N-Benzoyl-4-piperidone . Another synthesis method involves selecting appropriate primary amine and 1,5-dichloro-3-pentanone, and carrying out a ring closing reaction to prepare N-substituted-4-piperidone .


Molecular Structure Analysis

The molecular formula of N-Benzoyl-4-piperidone is C12H13NO2 . The InChI key is NZAXGZYPZGEVBD-UHFFFAOYSA-N . The SMILES string representation is O=C1CCN (CC1)C (=O)c2ccccc2 .


Chemical Reactions Analysis

N-Benzoyl-4-piperidone serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It is generally used as a building block in the synthesis of various medicinal compounds . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

N-Benzoyl-4-piperidone has a density of 1.188 . Its melting point is 56-59℃ and boiling point is 158-160℃ (0.2 torr) . It is soluble in methylene chloride .

Scientific Research Applications

  • Synthesis of Hexahydropyrindin-6-ones

    N-Benzoyl-4-piperidone is utilized in alkylation experiments to produce 1-substituted 3-acetonyl-4-piperidones. These compounds are intermediates in synthesizing hexahydropyrindin-6-ones, analogues of the alkaloid tecomanine (Alam, Baty, Jones, & Moore, 1969).

  • Stereochemistry Studies

    N-Benzoyl-4-piperidone derivatives, such as 1-benzoyl-2,5-dimethyl-4-piperidone, have been studied for their stereochemistry. These studies explore the equilibrium and conformational energy of isomers, providing insights into the stereochemistry of nitrogen heterocycles (Litvinenko, Voronenko, & Krasnomolova, 1989).

  • Synthesis of Piperidone Derivatives

    Research has focused on synthesizing various N-substituted 4-piperidones, including methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates. These findings contribute to the development of new compounds in organic chemistry (Baty, Jones, & Moore, 1967).

  • Catalytic Detergent Property

    N-Benzoyl-4-piperidone derivatives have been synthesized and evaluated for their catalytic effect on laundry performance, particularly at low temperatures. This application demonstrates the potential use of these compounds in improving household products (Sun Yu’e, 2004).

  • Antifungal Screening

    N-Benzoyl-4-piperidone derivatives have been synthesized and screened for antifungal properties. These studies contribute to the search for new antifungal agents in pharmaceutical research (Prajapati, Sen, & Patel, 2010).

Safety And Hazards

N-Benzoyl-4-piperidone is classified as having acute toxicity - Category 4, Oral and Skin sensitization, Sub-category 1B . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzoylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAXGZYPZGEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179425
Record name N-Benzoyl-4-piperidone
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-4-piperidone

CAS RN

24686-78-0
Record name 1-Benzoyl-4-piperidone
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Record name 1-Benzoyl-4-piperidinone
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Record name N-Benzoyl-4-piperidone
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Record name N-Benzoyl-4-piperidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
F Picard, E Baston, W Reichert… - Bioorganic & medicinal …, 2000 - Elsevier
… Synthesized from N-benzoyl-4-piperidone (1b). Chromatography was performed using benzin A/ethyl acetate 1/1. H NMR (400 MHz, CDCl 3 ): δ=2.50 (m, 4H, pip. …
Number of citations: 55 www.sciencedirect.com
M Alam, JD Baty, G Jones, C Moore - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… The first alkylation experiments were carried out on the N-benzoyl-4-piperidone (3), an improved synthesis of which we have recently rep~rted.~ The most obviously useful 3-substituent …
Number of citations: 12 pubs.rsc.org
JD Baty, G Jones, C Moore - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… (11) could be converted into N-benzoyl-4-piperidone by acid hydrolysis with subsequent re-… acetic acid gave a 50% yield of N-benzoyl-4-piperidone (111), and our overall procedure is …
Number of citations: 15 pubs.rsc.org
FM Schell, PR Williams Jr - Synthetic Communications, 1982 - Taylor & Francis
Recently we had need for large quantities of N-benzoyl-4-oxo-1,2,3,4-tetrahydropyridine (1), its ethylene ketal derivative 7, and potentially other N-acyl derivatives. Prior to our initial …
Number of citations: 11 www.tandfonline.com
HG WOLF JR - 1968 - search.proquest.com
Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. Page 1 Reproduced with permission of the copyright owner. Further reproduction …
Number of citations: 2 search.proquest.com
JFW Keana, MJ Acarregui… - Journal of the American …, 1982 - ACS Publications
… added 3.00 g (14.8 mmol) of Nbenzoyl-4-piperidone (Aldrich Co.) and 22 mg of p-toluenesulfonic acid monohydrate. The reaction flask was fitted with a Dean-Stark water separator …
Number of citations: 79 pubs.acs.org
C YAMAGAMI, M SUGIURA, K TAMURA… - Chemical and …, 1980 - jstage.jst.go.jp
… Materials N-Mcthy1—4—piperidone (Ib), N—benzyl—4—piperidone (lie), N-acetyl—4—piperid0ne (If) and N-benzoyl-4-piperidone (lg) were commercial products. N—IsopropylA-…
Number of citations: 2 www.jstage.jst.go.jp
RL Augustine, G Koletar - Synthetic Communications, 1974 - Taylor & Francis
… Alkylation of 3-car-bethoxy-N-benzoyl-4-piperidone (2) with either phenoxyethyl chloride 3 or dimethylaminoethyl chloride (3) 4 resulted in exclusive formation of the O-alkylated product…
Number of citations: 9 www.tandfonline.com
JL LaMATTINA - 1975 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
K MacDonald - 1990 - search.proquest.com
… a readily available material, N-benzoyl-4-piperidone (24), if a … required for conversion of N-benzoyl-4-piperidone (24) to … a condensation reaction of N-benzoyl-4-piperidone (24) with …
Number of citations: 0 search.proquest.com

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